molecular formula C12H8BrF3 B14142209 2-(Bromomethyl)-1-(trifluoromethyl)naphthalene CAS No. 129425-34-9

2-(Bromomethyl)-1-(trifluoromethyl)naphthalene

Cat. No.: B14142209
CAS No.: 129425-34-9
M. Wt: 289.09 g/mol
InChI Key: LYALQDIXUZFEAI-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-(trifluoromethyl)naphthalene is an organic compound that features both bromomethyl and trifluoromethyl functional groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-(trifluoromethyl)naphthalene typically involves the bromination of 1-(trifluoromethyl)naphthalene. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-(trifluoromethyl)naphthalene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is 2-(methyl)-1-(trifluoromethyl)naphthalene.

Scientific Research Applications

2-(Bromomethyl)-1-(trifluoromethyl)naphthalene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of drug candidates and active pharmaceutical ingredients (APIs).

    Materials Science: It is utilized in the synthesis of advanced materials with specific properties, such as fluorinated polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-(trifluoromethyl)naphthalene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, while the trifluoromethyl group imparts unique electronic properties to the molecule. These properties influence the compound’s interactions with molecular targets and pathways, making it useful in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1-(trifluoromethyl)naphthalene
  • 2-(Iodomethyl)-1-(trifluoromethyl)naphthalene
  • 2-(Bromomethyl)-1-(difluoromethyl)naphthalene

Uniqueness

2-(Bromomethyl)-1-(trifluoromethyl)naphthalene is unique due to the presence of both bromomethyl and trifluoromethyl groups. The bromomethyl group provides a site for nucleophilic substitution, while the trifluoromethyl group enhances the compound’s stability and lipophilicity. This combination of functional groups makes it a versatile intermediate in organic synthesis and other applications.

Properties

CAS No.

129425-34-9

Molecular Formula

C12H8BrF3

Molecular Weight

289.09 g/mol

IUPAC Name

2-(bromomethyl)-1-(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H8BrF3/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14,15)16/h1-6H,7H2

InChI Key

LYALQDIXUZFEAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)CBr

Origin of Product

United States

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